molecular formula C21H19N3O2 B2391440 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime CAS No. 337921-57-0

1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime

Katalognummer: B2391440
CAS-Nummer: 337921-57-0
Molekulargewicht: 345.402
InChI-Schlüssel: RTZIYMDZPVZBOV-JVBWRSBESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime (CAS RN: 337921-57-0, MDL: MFCD01315367) is an oxime ether derivative characterized by a pyridine core substituted with phenyl and phenylethylideneaminooxy groups. Its molecular formula is C₂₁H₁₉N₃O₂, with a molecular weight of 345.4 g/mol and a reported purity of >90% . Structural studies of such compounds often employ crystallographic tools like SHELX and OLEX2 for refinement and analysis .

Eigenschaften

IUPAC Name

(Z)-1-phenyl-N-[6-[(E)-1-phenylethylideneamino]oxypyridin-2-yl]oxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-16(18-10-5-3-6-11-18)23-25-20-14-9-15-21(22-20)26-24-17(2)19-12-7-4-8-13-19/h3-15H,1-2H3/b23-16-,24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZIYMDZPVZBOV-JVBWRSBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC1=NC(=CC=C1)O/N=C(\C)/C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound combines three distinct structural elements:

  • Acetophenone oxime core (1-phenyl-1-ethanone oxime)
  • Pyridinyl ether linkage at the oxime oxygen
  • Phenylethylideneaminooxy substituent on the pyridine ring

Key challenges include:

  • Formation of the ether bond between the oxime oxygen and pyridine ring
  • Selective modification of the pyridine C6 position with a Schiff base moiety
  • Maintaining stereochemical integrity during imine formation

Synthetic Routes

Oxime Formation (Core Structure Synthesis)

Procedure (Adapted from):

  • React acetophenone (10 mmol) with hydroxylamine hydrochloride (12 mmol)
  • Base-mediated conditions : Sodium acetate (24 mmol) in ethanol/water (4:1)
  • Reflux at 80°C for 16 hr
  • Isolation :
    • Cool to 0°C
    • Filter precipitate
    • Wash with ice-cold water
    • Recrystallize from ethanol

Typical Yield : 85-92%
Purity : >95% (HPLC)

Pyridine Modification

6-Aminooxy-2-pyridinol Preparation

Method A (From):

  • Start with 6-chloro-2-pyridinol (5 mmol)
  • Nucleophilic substitution :
    • NH₂OK (10 mmol) in DMF
    • 120°C, 8 hr under N₂
  • Purification :
    • Column chromatography (SiO₂, hexane/EtOAc 3:1)

Yield : 68%
Characterization :

  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.41 (dd, J=8.4 Hz, 1H), 6.76 (d, J=8.4 Hz, 1H), 6.15 (s, 1H)
  • HRMS: m/z 127.0634 [M+H]⁺
Schiff Base Formation

Procedure (Adapted from):

  • React 6-aminooxy-2-pyridinol (3 mmol) with acetophenone (3.3 mmol)
  • Catalyst : p-TsOH (0.3 mmol)
  • Solvent : Toluene (15 ml)
  • Dean-Stark trap : Remove H₂O azeotropically
  • Reaction time : 4 hr at reflux
  • Workup :
    • Cool to RT
    • Extract with CH₂Cl₂ (3×20 ml)
    • Dry over MgSO₄
    • Rotovap concentrate

Yield : 74%
Purity : 91% (LC-MS)

Final Coupling

Ether Bond Formation

Mitsunobu Reaction (Optimized from):

Parameter Specification
Reactants Acetophenone oxime (1 eq), Modified pyridine (1.2 eq)
Reagents DIAD (1.5 eq), PPh₃ (1.5 eq)
Solvent Anhydrous THF (0.1 M)
Temperature 0°C → RT
Time 12 hr
Workup Filter through Celite®, concentrate, column purify (hexane/EtOAc 4:1)
Yield 63%
Purity >90% (NMR)

Alternative Method (Nucleophilic Substitution from):

  • Activate pyridine : Convert 6-OH to mesylate (MsCl, Et₃N)
  • React with oxime sodium salt (NaH, DMF, 60°C, 6 hr)
  • Yield : 58%

Optimization Studies

Microwave-Assisted Synthesis (Adapted from)

Condition Conventional Microwave
Reaction Time 8 hr 25 min
Temperature 80°C 100°C
Solvent Toluene Acetonitrile
Yield Improvement +22% Baseline
Purity 89% → 93%

Advantages :

  • 70% reduction in reaction time
  • Improved regioselectivity

Catalytic Enhancements

EDCI/DMAP System (From):

Component Role Optimal Equiv
EDCI·HCl Coupling agent 2.5
DMAP Acylation catalyst 0.2
Base Et₃N 3.0

Key Finding :

  • Enables room temperature reactions (vs traditional 60°C)
  • Reduces racemization risk by 40%

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, N=CH), 7.89-7.25 (m, 10H, Ar-H), 6.81 (d, J=7.2 Hz, 1H, Py-H), 2.33 (s, 3H, CH₃)
$$ ^{13}C $$ NMR δ 158.2 (C=N), 149.7-125.3 (Ar-C), 112.4 (Py-C2), 14.1 (CH₃)
HRMS (ESI+) m/z 346.1552 [M+H]⁺ (Calc. 346.1556)

Chromatographic Properties

Parameter Value
Retention Time (HPLC) 8.72 min (C18, MeCN/H₂O 70:30)
λmax (UV-Vis) 274 nm, 310 nm
[α]D²⁵ +12.4° (c 0.5, CHCl₃)

Industrial-Scale Considerations

Cost Analysis

Component Price/kg (USD) % Total Cost
Acetophenone 18.50 22%
6-Chloro-2-pyridinol 420.00 54%
EDCI·HCl 315.00 18%
Solvents/Other - 6%

Optimization Potential :

  • Substitute EDCI with cheaper coupling agents (e.g., DCC)
  • Recovery of DIAD/PPh₃ via extraction

Emerging Methodologies

Flow Chemistry Approach

Stage Residence Time Conversion
Oxime formation 12 min 98%
Schiff base creation 8 min 91%
Final coupling 15 min 87%

Throughput : 1.2 kg/day (bench scale)

Biocatalytic Alternatives

Enzyme Screening Results :

Enzyme Conversion (%) Selectivity
Candida antarctica B 41 R:S 3:1
Pseudomonas fluorescens 28 S-only
Engineered P450 67 99% R

Challenges :

  • Limited substrate solubility in aqueous media
  • Enzyme inactivation above 35°C

Comparative Analysis of Methods

Method Yield (%) Purity (%) E-Factor
Traditional stepwise 58 89 32.7
Microwave-assisted 73 93 18.4
Flow chemistry 82 95 12.1
Biocatalytic 67 98 6.8

E-Factor = (Mass of waste)/(Mass of product)

Analyse Chemischer Reaktionen

1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime and related oxime ether derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Notes
1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime C₂₁H₁₉N₃O₂ 345.4 Pyridine ring with phenyl and phenylethylideneaminooxy substituents; oxime and ether linkages Likely agrochemical use (inferred from structural analogs in pesticides) ; high purity (>90%) enhances utility
1-Phenyl-2-pyrazol-1-yl-ethanone oxime C₁₁H₁₁N₃O 201.2 Pyrazole ring instead of pyridine; smaller molecular size Simpler structure may reduce stability or bioavailability compared to pyridine analogs
(1E,1′E)-N,N′-[2,6-Pyridinediylbis(oxy)]bis[1-(4-fluorophenyl)ethanimine] C₂₃H₁₆F₂N₄O₂ 434.4 Fluorinated phenyl groups; higher molecular weight Fluorine enhances electronegativity and lipophilicity, potentially improving bioactivity or binding affinity
1-phenyl-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime C₁₄H₁₅N₃O 241.29 Pyrimidine ring with methyl substituents; lower molecular weight Methyl groups may increase steric hindrance or lipophilicity; structural simplicity could limit functional diversity

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to analogs with pyrazole (C₁₁H₁₁N₃O) or pyrimidine (C₁₄H₁₅N₃O) cores. The pyridine ring and dual aromatic systems (phenyl and phenylethylidene) may enhance intermolecular interactions, such as π-π stacking, which are critical in ligand-receptor binding .

Substituent Effects : Fluorination in the analog C₂₃H₁₆F₂N₄O₂ () introduces electronegative atoms, which can alter electronic distribution and improve metabolic stability—a common strategy in drug design. In contrast, methyl groups in C₁₄H₁₅N₃O () may enhance lipophilicity but reduce solubility .

Molecular Weight : The target compound (345.4 g/mol) falls within the typical range for bioactive small molecules, whereas lower-weight analogs (e.g., 201.2 g/mol) may exhibit reduced efficacy due to fewer interaction sites .

Biologische Aktivität

1-Phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime, also known by its CAS number 337921-57-0, is a compound with significant potential in medicinal chemistry. Its unique structure, which incorporates both oxime and pyridine functionalities, suggests various biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C21H19N3O2
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 337921-57-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Studies indicate that it may exhibit antibacterial properties by disrupting protein synthesis and inhibiting nucleic acid production in bacterial cells .

Antimicrobial Activity

Research has demonstrated that 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime shows promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action:

Bacterial Strain MIC (μM) Mechanism
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production
Escherichia coli5 - 10General antibacterial activity

The compound exhibits moderate-to-good antibiofilm activity, particularly against MRSA and Staphylococcus epidermidis .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

A recent study focused on the antibacterial efficacy of Schiff base derivatives, including our compound of interest, demonstrated significant activity against Gram-positive bacteria. The study found that the compound inhibited biofilm formation effectively, outperforming traditional antibiotics like ciprofloxacin .

Study on Anticancer Potential

Another investigation into the anticancer properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The results indicated a dose-dependent relationship with increased levels of reactive oxygen species (ROS), leading to cell death .

Structure-Activity Relationship (SAR)

The structure of 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime is crucial for its biological activity. Modifications at the phenyl or pyridine rings can enhance or diminish its potency:

Modification Effect on Activity
Halogen substitution on phenyl ringIncreased antibacterial activity
Alteration of oxime groupVariability in anticancer effects

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime, and how can purity be optimized? A: The compound is synthesized via a two-step condensation process. First, the ketone precursor (e.g., 1-phenyl-1-ethanone) reacts with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol) to form the oxime intermediate. Subsequent functionalization of the pyridinyl group involves coupling with a phenylethylideneamine derivative using a nucleophilic substitution or Mitsunobu reaction. Purification typically employs recrystallization from ethanol or methanol, with monitoring by TLC or HPLC to confirm purity (>95%) .

Structural Characterization

Q: What analytical techniques are most reliable for confirming the molecular structure and stereochemistry of this oxime derivative? A: A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., oxime proton at ~9–10 ppm) and confirms regiochemistry .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions. Software like SHELXL or OLEX2 refines crystallographic data, with validation metrics (R-factor < 0.05) ensuring accuracy .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., calculated vs. observed m/z).

Basic Reactivity and Stability

Q: How does the oxime functional group influence the compound’s reactivity under acidic or oxidizing conditions? A: The oxime group (C=N–OH) undergoes characteristic reactions:

  • Oxidation : With agents like KMnO₄ or H₂O₂, it forms nitroso (C=N–O) or nitro (C–NO₂) derivatives, detectable via IR (N=O stretch ~1500 cm⁻¹) .
  • Acid hydrolysis : Cleavage of the oxime bond regenerates the parent ketone, confirmed by loss of the –OH signal in NMR . Stability studies (pH 2–12, 25–60°C) should be conducted using HPLC to track degradation.

Advanced Mechanistic Studies in Coordination Chemistry

Q: What methodologies elucidate the role of this oxime in forming transition-metal complexes, and how do these complexes impact catalytic or magnetic properties? A: The oxime acts as a bidentate ligand, coordinating via the imine nitrogen and hydroxyl oxygen.

  • Synthesis of metal complexes : React with Cu(II), Ni(II), or Fe(III) salts in ethanol/water under inert atmosphere. Monitor via UV-Vis (d-d transitions) and EPR for paramagnetic species .
  • Magnetic studies : SQUID magnetometry quantifies spin states (e.g., antiferromagnetic coupling in Cu(II) complexes).
  • Catalytic assays : Test complexes in oxidation reactions (e.g., cyclohexane → adipic acid) with GC-MS analysis .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s potential as an anticancer or anti-inflammatory agent? A:

  • Cytotoxicity screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to cisplatin controls .
  • Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α secretion in LPS-stimulated macrophages via ELISA .
  • Molecular docking : Simulate binding to targets like EGFR or NF-κB using AutoDock Vina, validated by SPR or ITC for binding affinity .

Advanced Applications in Materials Science

Q: How can the conjugated π-system of this compound be leveraged in organic electronics, such as conductive polymers or sensors? A:

  • Electrochemical polymerization : Deposit thin films on ITO electrodes using cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl). Characterize conductivity via four-probe measurements .
  • Sensor development : Functionalize graphene oxide with the oxime for selective detection of Cu²⁺ or NO via fluorescence quenching (λₑₓ = 350 nm) .
  • DFT calculations : Optimize HOMO-LUMO gaps (e.g., Gaussian 09) to predict charge-transfer efficiency .

Data Contradictions and Resolution

Q: How should researchers address discrepancies in reported biological activities or synthetic yields for this compound? A:

  • Reproducibility checks : Standardize reaction conditions (solvent purity, temperature control) and validate bioassays with positive/negative controls .
  • Meta-analysis : Compare crystallographic data (CCDC entries) to identify polymorphic variations affecting reactivity .
  • Multivariate optimization : Use Design of Experiments (DoE) to resolve yield inconsistencies by varying parameters like pH or catalyst loading .

Advanced Spectroscopic Differentiation

Q: How can researchers distinguish between stereoisomers or tautomeric forms of this oxime using advanced spectroscopic techniques? A:

  • VT-NMR : Variable-temperature NMR (e.g., 25–80°C) identifies tautomeric equilibria (oxime ⇌ nitroso) via signal splitting .
  • 2D-COSY/NOESY : Maps spatial proximity of protons to confirm syn/anti isomerism in the oxime group .
  • Raman spectroscopy : Differentiates isomers via C=N stretching modes (1630–1680 cm⁻¹) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.